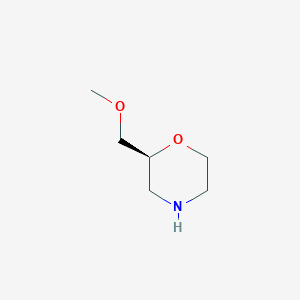

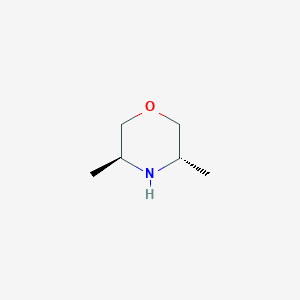

(3S,5S)-3,5-Dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3S,5S)-3,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da . Its CAS number is 154634-96-5 .

Molecular Structure Analysis

The InChI code for “(3S,5S)-3,5-Dimethylmorpholine” is 1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

“(3S,5S)-3,5-Dimethylmorpholine” is a liquid at room temperature . It should be stored in a dark place and kept sealed in a dry environment . The boiling point of the compound is not specified in the search results .Scientific Research Applications

Biochemistry and Cancer Research

- Application : In the field of biochemistry and cancer research, “(3S,5S)-3,5-Dimethylmorpholine” is used as a potent inhibitor of the glycolytic enzyme, Enolase .

- Method of Application : The compound is synthesized as a racemic-diastereomeric mixture. Co-crystal structures with Enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site .

- Results : The (3S,5S)-enantiomer of the compound has been found to be up to 2000-fold more potent than the (3R)-enantiomer in an isolated enzymatic assay. This observation strongly correlates with biological activity in both human cancer cells and bacteria for the 3S enantiomer .

Inorganic Chemistry

- Application : In the field of inorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis and characterization of adamantane complexes with metals of biological interest .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Medicinal Chemistry

- Application : In the field of medicinal chemistry, adamantane analogues, which include “(3S,5S)-3,5-Dimethylmorpholine”, have been studied for their potential as chemotherapeutic agents against influenza and HIV viruses, as well as for their antibacterial, antifungal, and anti-inflammatory activities .

- Method of Application : The compound is synthesized and then tested for its biological activity against various pathogens .

- Results : The newly synthesized aminoadamantane derivatives have shown promising results in preliminary tests .

Bioinorganic Chemistry

- Application : In the field of bioinorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of mixed ligand titanium complexes .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Synthetic Organic Chemistry

- Application : In the field of synthetic organic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of aminoadamantane derivatives .

- Method of Application : The compound is synthesized and then tested for its biological activity .

- Results : The newly synthesized aminoadamantane derivatives have shown promising results in preliminary tests .

Bioinorganic Chemistry

- Application : In the field of bioinorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of mixed ligand titanium complexes .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Safety And Hazards

“(3S,5S)-3,5-Dimethylmorpholine” is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H303 (May be harmful if swallowed), H316 (Causes mild skin irritation), H318 (Causes serious eye damage), and H225 (Highly flammable liquid and vapor) . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, and using protective clothing .

properties

IUPAC Name |

(3S,5S)-3,5-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H](N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472019 |

Source

|

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Dimethylmorpholine | |

CAS RN |

154634-96-5 |

Source

|

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)